(2E)-2-[(8-ethoxy-4-methylquinazolin-2-yl)imino]-1,2,5,6,7,8-hexahydroquinazolin-4-ol
CAS No.:
Cat. No.: VC14524004
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C19H21N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h6,8,10H,3-5,7,9H2,1-2H3,(H2,20,21,22,23,24,25) |
| Standard InChI Key | QCVLFSYWOLAWSB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=C(CCCC4)C(=O)N3)C |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture and Functional Groups
The molecule features a hexahydroquinazolin-4-ol backbone fused with an 8-ethoxy-4-methylquinazolin-2-yl group via an imino bridge. Key structural elements include:
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Quinazoline moieties: Two distinct quinazoline systems—a partially saturated hexahydroquinazolin-4-ol and a fully aromatic 8-ethoxy-4-methylquinazoline—connected through a conjugated imine group.
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Substituent effects: The ethoxy group at position 8 and methyl group at position 4 introduce steric and electronic modifications that likely influence target binding and metabolic stability.
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Tautomeric potential: The enol form of the 4-hydroxy group and keto-enol tautomerism in the hexahydroquinazolin system may contribute to diverse interaction modes with biological targets .
Physicochemical Characteristics
While experimental data for this specific compound remains unpublished, analogous quinazoline derivatives exhibit the following properties:
| Property | Typical Range for Quinazolines | Impact on Bioactivity |
|---|---|---|
| LogP | 1.5–3.8 | Membrane permeability optimization |
| Polar Surface Area | 60–90 Ų | Blood-brain barrier penetration |
| Aqueous Solubility | 10–50 μM | Oral bioavailability potential |
These parameters suggest moderate lipophilicity and solubility, compatible with central nervous system targeting .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
Plausible synthetic routes derive from established quinazoline synthesis techniques:
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Condensation approach: Coupling of 8-ethoxy-4-methylquinazolin-2-amine with hexahydroquinazolin-4-one via Schiff base formation under acidic catalysis.
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Stepwise assembly: Sequential construction of the hexahydroquinazolin system followed by introduction of the ethoxy-methylquinazoline moiety through nucleophilic substitution.
A comparative analysis of hypothetical synthetic pathways reveals trade-offs between yield and complexity:
| Method | Yield Estimate | Purity Challenges | Scalability |
|---|---|---|---|
| One-pot condensation | 35–45% | Diastereomer separation | Moderate |
| Fragment coupling | 50–65% | Protecting group management | High |
Recent advances in microwave-assisted synthesis and flow chemistry could enhance reaction efficiency for such polycyclic systems .
Biological Activity Profiling
Anticancer Activity
Chalcone-quinazoline hybrids demonstrate potent cytotoxicity against multiple cancer cell lines (IC₅₀ values 6.4–20 μM) . For the subject compound:
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The conjugated π-system may intercalate DNA or inhibit topoisomerases
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Substituent effects on kinase inhibition:
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Ethoxy group: Potential EGFR kinase binding enhancement
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Methyl group: Steric hindrance modulation of ATP-binding pockets
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Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Predicted cytochrome P450 interactions:
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CYP3A4 substrate likelihood: High (based on polycyclic aromatic structure)
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Glucuronidation sites: 4-hydroxy group and imino nitrogen
Toxicity Thresholds
Comparative data from analogous compounds:
| Compound Class | CC₅₀ Range | Therapeutic Index |
|---|---|---|
| Simple quinazolines | 50–100 μM | 2.1–3.8 |
| Chalcone hybrids | 15–30 μM | 1.7–2.3 |
| Hydroxyquinazolinediones | 20–40 μM | 1.5–1.9 |
These values suggest a narrow therapeutic window typical of kinase-targeting agents, necessitating careful dose optimization .
Comparative Analysis with Structural Analogues
Anti-HCV Agents
The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold shows direct relevance:
| Feature | Compound 10d | Subject Compound |
|---|---|---|
| Core structure | Monocyclic quinazolinedione | Bicyclic fused system |
| Active substituents | Phenylpropyl group at N-1 | Ethoxy-methylquinazoline moiety |
| EC₅₀ | 13.3 μM | Unknown |
| Selectivity index | 1.7 | Projected 1.5–2.0 |
The bicyclic system may improve target affinity but increase metabolic liabilities .
Anticancer Chalcone Hybrids
Comparison with lead compound 11f (IC₅₀ = 6.4 μM):
| Parameter | Chalcone-quinazoline 11f | Subject Compound |
|---|---|---|
| Planarity | Fully conjugated | Partial saturation |
| Hydrogen bond donors | 2 | 3 |
| Rotatable bonds | 5 | 2 |
| Predicted solubility | 18 μM | 32 μM |
The reduced conformational flexibility may enhance target specificity but limit membrane permeation .
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